![molecular formula C5H4BrNOS B2421284 N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine CAS No. 89283-98-7](/img/structure/B2421284.png)

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

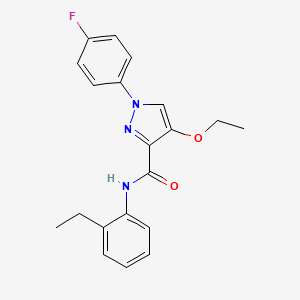

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is a chemical compound with the CAS Number: 89283-98-7 . It has a molecular weight of 206.06 and is also known by its IUPAC name, 3-bromo-2-thiophenecarbaldehyde oxime . This compound is used in scientific research and offers diverse applications due to its unique properties, contributing to breakthroughs in various fields like organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The Inchi Code for N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is 1S/C5H4BrNOS/c6-4-1-2-9-5(4)3-7-8/h1-2H,3H2 . This code provides a standardized way of encoding the molecule’s structure using a short ASCII string.Physical And Chemical Properties Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is a powder at room temperature . The compound is stored at room temperature and shipped under normal conditions .Scientific Research Applications

Organic Synthesis

The compound has been used in the synthesis of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, through Grignard reagent reactions. This process demonstrates its utility in organic chemistry, particularly in the preparation of compounds relevant to pharmaceutical research (W. Min, 2015).

Crystal Structure Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives have been studied for their crystal structures, providing insights into molecular structure, packing, and hydrogen bonding properties. These studies are significant in materials science and crystallography (Savithri Kumar et al., 2019).

Antimicrobial and Anticancer Activity

Research has explored the antimicrobial and anticancer activities of compounds derived from N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine. These studies are vital for developing new therapeutic agents (S. M et al., 2022).

Palladium-Catalyzed Reactions

The compound is involved in palladium-catalyzed reactions like Suzuki cross-coupling, which are pivotal in creating complex organic molecules. These reactions have applications in synthesizing various pharmaceuticals and materials (Komal Rizwan et al., 2021).

Spectrophotometric Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives have been used in spectrophotometric methods for analyzing chemical compounds, demonstrating their utility in analytical chemistry (M. George et al., 2007).

Photosensitizer for Cancer Treatment

Derivatives of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine have been synthesized and characterized for their properties as photosensitizers in photodynamic therapy, a treatment modality for cancer (M. Pişkin et al., 2020).

Molecular Docking and Drug Design

Studies have also focused on the synthesis and characterization of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives for molecular docking, a technique used in drug design and discovery (B. J. Al-Hourani et al., 2016).

properties

IUPAC Name |

(NE)-N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-1-2-9-5(4)3-7-8/h1-3,8H/b7-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOXMASGXILSPY-XVNBXDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)